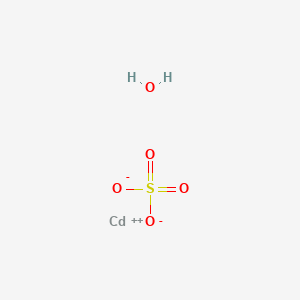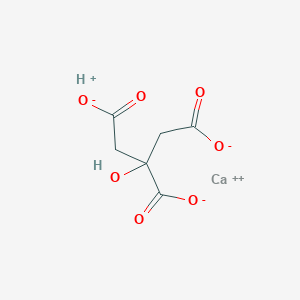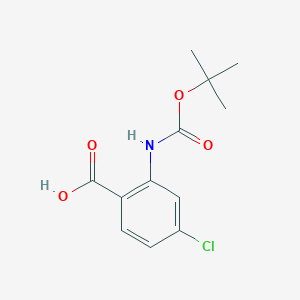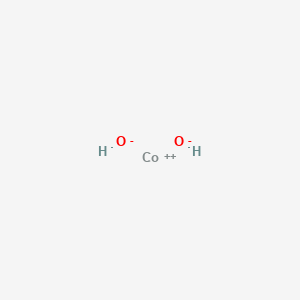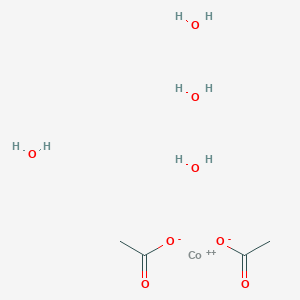
酢酸コバルト(II) 四水和物
概要
説明
Cobalt(II) acetate tetrahydrate is a cobalt salt of acetic acid, commonly found in its tetrahydrate form with the chemical formula Co(C₂H₃O₂)₂·4H₂O. This compound appears as intense red crystals and is known for its solubility in water, alcohol, and dilute acids. It is widely used as a catalyst in various chemical reactions and industrial processes .
科学的研究の応用
Cobalt(II) acetate tetrahydrate has numerous applications in scientific research:
Chemistry: Used as a catalyst in oxidation and esterification reactions.
Biology: Employed in the synthesis of cobalt-based complexes for studying metal coordination.
Medicine: Investigated for its potential in drug development and as a component in certain medical devices.
Industry: Utilized in the production of paints, varnishes, and as a precursor for cobalt nanoparticles and thin films .
作用機序
Target of Action
Cobalt(II) acetate tetrahydrate primarily targets molecular structures and biochemical pathways where it acts as a catalyst . It is known to enhance the reaction rate of oxidation of 1,4-dihydropyridines using hydrogen peroxide to the corresponding pyridine derivatives .
Mode of Action
The compound interacts with its targets by forming complexes with other molecules due to the presence of the cobalt ion . It is used to prepare complexes for examination of the properties of metals with unusual coordination geometries . It also acts as a catalyst for oxidation and esterification .
Biochemical Pathways
Cobalt(II) acetate tetrahydrate affects the oxidation pathways . It enhances the reaction rate of oxidation of 1,4-dihydropyridines using hydrogen peroxide to the corresponding pyridine derivatives .
Pharmacokinetics
It’s known that cobalt salts are soluble in water , which could influence their absorption and distribution in the body. More research would be needed to fully understand the pharmacokinetics of this compound.
Result of Action
The molecular and cellular effects of Cobalt(II) acetate tetrahydrate’s action primarily involve the acceleration of certain chemical reactions. For instance, it enhances the reaction rate of oxidation of 1,4-dihydropyridines . It’s also used as a drying agent for paints and varnishes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cobalt(II) acetate tetrahydrate. For example, it’s known that the compound is soluble in water , which could affect its behavior in aqueous environments. Additionally, it’s worth noting that cobalt salts are considered poisonous , indicating that safety precautions should be taken when handling this compound.
生化学分析
Biochemical Properties
Cobalt(II) acetate tetrahydrate plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes and proteins, facilitating oxidation and esterification processes. The compound’s ability to coordinate with biomolecules, such as enzymes, enhances its catalytic efficiency. For instance, it can interact with oxidase enzymes, promoting the oxidation of substrates .
Cellular Effects
Cobalt(II) acetate tetrahydrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the hypoxia-inducible factor (HIF) pathway, which is crucial for cellular responses to low oxygen levels. By stabilizing HIF, cobalt(II) acetate tetrahydrate can induce the expression of genes involved in angiogenesis and erythropoiesis .
Molecular Mechanism
At the molecular level, cobalt(II) acetate tetrahydrate exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by coordinating with their active sites. Additionally, the compound can influence gene expression by stabilizing transcription factors like HIF, leading to changes in the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cobalt(II) acetate tetrahydrate can change over time. The compound is stable under standard conditions but can decompose at higher temperatures. Long-term exposure to cobalt(II) acetate tetrahydrate can lead to alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of cobalt(II) acetate tetrahydrate vary with different dosages in animal models. At low doses, it can enhance erythropoiesis and improve oxygen delivery. At high doses, it can be toxic, leading to adverse effects such as oxidative stress and cellular damage. The compound’s toxicity is dose-dependent, with higher doses posing greater risks .
Metabolic Pathways
Cobalt(II) acetate tetrahydrate is involved in various metabolic pathways, including those related to oxygen sensing and erythropoiesis. It interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. The compound’s role in stabilizing HIF is particularly important for its effects on metabolism .
Transport and Distribution
Within cells and tissues, cobalt(II) acetate tetrahydrate is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments. The compound’s distribution is crucial for its biochemical and cellular effects .
Subcellular Localization
Cobalt(II) acetate tetrahydrate exhibits specific subcellular localization, which is essential for its activity and function. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications. This localization is important for the compound’s interactions with biomolecules and its overall biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions: Cobalt(II) acetate tetrahydrate can be synthesized by reacting cobalt(II) carbonate or cobalt(II) hydroxide with acetic acid. The reaction typically proceeds as follows: [ \text{CoCO}_3 + 2 \text{CH}_3\text{COOH} + 3 \text{H}_2\text{O} \rightarrow \text{Co(C}_2\text{H}_3\text{O}_2\text{)}_2·4\text{H}_2\text{O} + \text{CO}_2 ] Alternatively, cobalt(II) oxide can be used: [ \text{CoO} + 2 \text{CH}_3\text{COOH} + 3 \text{H}_2\text{O} \rightarrow \text{Co(C}_2\text{H}_3\text{O}_2\text{)}_2·4\text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of cobalt(II) acetate tetrahydrate often involves the reaction of cobalt(II) carbonate with acetic acid under controlled conditions to ensure high purity and yield .
化学反応の分析
Types of Reactions: Cobalt(II) acetate tetrahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to cobalt(III) acetate using strong oxidizing agents like ozone.
Decomposition: Upon heating, it decomposes to form cobalt oxides such as cobalt(II) oxide and cobalt(III) oxide.
Common Reagents and Conditions:
Oxidation: Ozone or hydrogen peroxide in an acetic acid solution.
Decomposition: Heating under nitrogen or air atmosphere.
Major Products:
Oxidation: Cobalt(III) acetate.
Decomposition: Cobalt(II) oxide and cobalt(III) oxide
類似化合物との比較
Nickel(II) acetate tetrahydrate: Similar structure and properties, used in similar catalytic applications.
Copper(II) acetate monohydrate: Another transition metal acetate with comparable uses in catalysis.
Uniqueness: Cobalt(II) acetate tetrahydrate is unique due to its specific redox properties and the ability to form stable complexes with a wide range of ligands. This makes it particularly valuable in catalytic processes and the synthesis of coordination compounds .
特性
IUPAC Name |
cobalt(2+);diacetate;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.Co.4H2O/c2*1-2(3)4;;;;;/h2*1H3,(H,3,4);;4*1H2/q;;+2;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYYWKJVSFHYJL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6CoO4.4H2O, C4H14CoO8 | |
| Record name | COBALT(II) ACETATE TETRAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1128 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210423 | |
| Record name | Cobalt(II) acetate tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Intense red solid; [Merck Index] Violet crystals, soluble in water; [MSDSonline] Delliquescent; [Ullmann], RED CRYSTALS. | |
| Record name | Cobaltous acetate tetrahydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8044 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | COBALT(II) ACETATE TETRAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1128 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water, g/100ml at 25 °C: (very good) | |
| Record name | COBALT(II) ACETATE TETRAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1128 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.7 g/cm³ | |
| Record name | COBALT(II) ACETATE TETRAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1128 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
6147-53-1 | |
| Record name | Cobalt(II) acetate tetrahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006147531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobalt(II) acetate tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetic acid, cobalt(2+) salt, tetrahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.247 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COBALTOUS ACETATE TETRAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7648Z91O1N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | COBALT(II) ACETATE TETRAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1128 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
140 °C | |
| Record name | COBALT(II) ACETATE TETRAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1128 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Cobalt(II) acetate tetrahydrate is represented by the molecular formula Co(C2H3O2)2·4H2O, with a molecular weight of 249.08 g/mol. []
A: Characterization techniques for Cobalt(II) acetate tetrahydrate include Infrared (IR) spectrometry, X-ray diffraction, scanning electron microscopy (SEM), and thermogravimetric analysis (TGA). [, , , , , ]
A: Cobalt(II) acetate tetrahydrate serves as a catalyst in various organic reactions, including oxidation reactions, coupling reactions, and polymerization. For instance, it catalyzes the oxidation of 4-t-butyltoluene with hydrogen peroxide, yielding 4-t-butylbenzaldehyde, a crucial intermediate in fragrance production. [, , , ]
A: The selectivity for 4-t-butylbenzaldehyde in the oxidation of 4-t-butyltoluene is significantly influenced by the concentration of Cobalt(II) acetate tetrahydrate, along with other factors such as temperature, oxidant concentration, and reaction time. []
A: Cobalt(II) acetate tetrahydrate acts as a metal source in the microwave-assisted ball milling synthesis of MOFs, reacting with organic linkers like 1,3,5-benzenetricarboxylic acid to create porous materials. []
A: Yes, bimetallic cobalt complexes derived from Cobalt(II) acetate tetrahydrate and bis(benzotriazole iminophenolate) ligands show promising catalytic activity for coupling carbon dioxide with cyclohexene oxide, producing poly(cyclohexene carbonate) and cyclic carbonates with high selectivity. []
A: The amount of Cobalt(II) acetate tetrahydrate used as a precursor during the synthesis of Co3O4/ECNF nanocomposites directly impacts the material's morphology, affecting its sensitivity and performance as an enzyme-free glucose biosensor. []
A: The presence or absence of oxygen during the thermal decomposition of Cobalt(II) acetate tetrahydrate influences the size and magnetic properties of the resulting CoO nanocrystals. [, ]
A: Density Functional Theory (DFT) calculations have been employed to analyze the spin densities and understand the paramagnetic NMR spectra of cobalt(II) complexes derived from Cobalt(II) acetate tetrahydrate. These calculations aid in characterizing the electronic structure and magnetic properties of these complexes. []
A: Time-resolved powder neutron diffraction and thermogravimetric analyses reveal that Cobalt(II) acetate tetrahydrate undergoes dehydration around 150 °C, forming a glass-like anhydrous acetate that crystallizes upon further heating to 200 °C. []
A: Depending on the desired application, alternative cobalt salts, such as cobalt(II) chloride or other metal acetates, may be employed. The choice depends on factors like solubility, reactivity, and cost-effectiveness. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


